(1H-indazol-5-yl)methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
(1H-indazol-5-yl)methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features an indazole moiety linked to a tetrahydropyrimidine carboxylate, which is further substituted with a nitrophenyl group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-indazol-5-yl)methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indazole moiety, followed by the construction of the tetrahydropyrimidine ring system. The final step involves the esterification of the carboxylate group with the indazole derivative.
Indazole Synthesis: The indazole moiety can be synthesized through a cyclization reaction of ortho-substituted hydrazines with aldehydes or ketones under acidic conditions.
Tetrahydropyrimidine Synthesis: The tetrahydropyrimidine ring can be constructed via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Esterification: The final step involves the esterification of the carboxylate group with the indazole derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1H-indazol-5-yl)methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The indazole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation with bromine (Br₂) or chlorine (Cl₂).
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated indazole derivatives.
Hydrolysis: Carboxylic acid and alcohol.
Scientific Research Applications
(1H-indazol-5-yl)methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (1H-indazol-5-yl)methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The indazole moiety can interact with active sites through hydrogen bonding, π-π stacking, or hydrophobic interactions, while the nitrophenyl group can enhance binding affinity through electronic effects.
Comparison with Similar Compounds
Similar Compounds
- (1H-indazol-5-yl)methyl 6-methyl-4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- (1H-indazol-5-yl)methyl 6-methyl-4-(3-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- (1H-indazol-5-yl)methyl 6-methyl-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
The presence of the nitrophenyl group in (1H-indazol-5-yl)methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate imparts unique electronic and steric properties, which can influence its reactivity and binding interactions. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Properties
Molecular Formula |
C20H17N5O5 |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
1H-indazol-5-ylmethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H17N5O5/c1-11-17(19(26)30-10-12-5-6-16-14(7-12)9-21-24-16)18(23-20(27)22-11)13-3-2-4-15(8-13)25(28)29/h2-9,18H,10H2,1H3,(H,21,24)(H2,22,23,27) |
InChI Key |
IUBDFTYZBKVYCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC3=CC4=C(C=C3)NN=C4 |
Origin of Product |
United States |
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